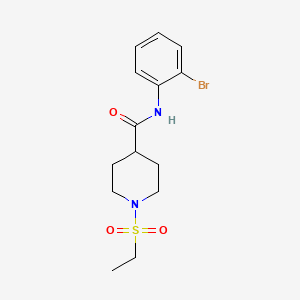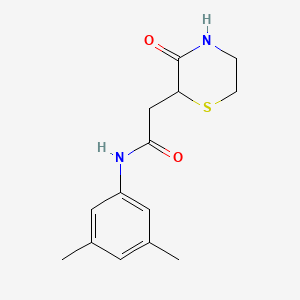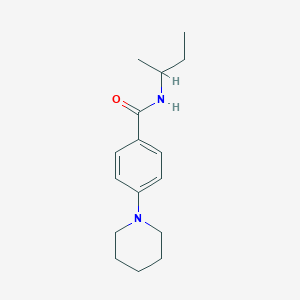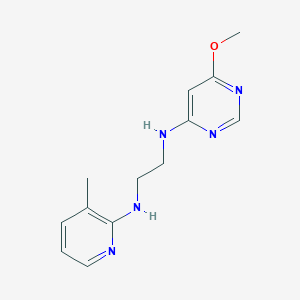![molecular formula C18H23NO2 B4428147 3-allyl-N-bicyclo[2.2.1]hept-2-yl-4-methoxybenzamide](/img/structure/B4428147.png)
3-allyl-N-bicyclo[2.2.1]hept-2-yl-4-methoxybenzamide
Overview
Description
3-allyl-N-bicyclo[2.2.1]hept-2-yl-4-methoxybenzamide, also known as ABMH, is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. ABMH is a bicyclic compound that contains a benzamide moiety and an allyl group. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and future directions have been extensively studied.
Mechanism of Action
The mechanism of action of 3-allyl-N-bicyclo[2.2.1]hept-2-yl-4-methoxybenzamide is not fully understood, but it is believed to act via multiple pathways. This compound has been shown to inhibit the activity of histone deacetylases, which are enzymes that play a key role in gene expression. By inhibiting histone deacetylases, this compound can alter gene expression patterns, leading to changes in cellular function. This compound has also been shown to activate the AMP-activated protein kinase pathway, which is involved in regulating cellular energy metabolism.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that this compound inhibits the growth of cancer cells, reduces the production of pro-inflammatory cytokines and chemokines, and inhibits the aggregation of amyloid-beta peptides. In vivo studies have shown that this compound reduces tumor growth in mouse models of cancer and improves cognitive function in mouse models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
3-allyl-N-bicyclo[2.2.1]hept-2-yl-4-methoxybenzamide has several advantages for use in lab experiments. It is stable under normal laboratory conditions and can be easily synthesized using a one-pot reaction. In addition, this compound has been shown to have low toxicity in vitro and in vivo. However, this compound has some limitations for use in lab experiments. It is relatively insoluble in water, which can make it difficult to use in aqueous experiments. In addition, this compound has a relatively short half-life in vivo, which can limit its effectiveness as a therapeutic agent.
Future Directions
There are several potential future directions for research on 3-allyl-N-bicyclo[2.2.1]hept-2-yl-4-methoxybenzamide. One area of interest is the development of this compound derivatives with improved pharmacokinetic properties, such as increased solubility and longer half-life. Another potential direction is the investigation of this compound as a potential treatment for other diseases, such as Parkinson's disease or multiple sclerosis. Finally, further studies are needed to fully elucidate the mechanism of action of this compound and its potential therapeutic applications.
Scientific Research Applications
3-allyl-N-bicyclo[2.2.1]hept-2-yl-4-methoxybenzamide has been extensively studied for its potential therapeutic applications. It has been shown to have anticancer properties, as it inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. This compound has also been shown to have anti-inflammatory properties, as it reduces the production of pro-inflammatory cytokines and chemokines. In addition, this compound has been studied for its potential use in the treatment of Alzheimer's disease, as it inhibits the aggregation of amyloid-beta peptides.
properties
IUPAC Name |
N-(2-bicyclo[2.2.1]heptanyl)-4-methoxy-3-prop-2-enylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO2/c1-3-4-14-11-15(7-8-17(14)21-2)18(20)19-16-10-12-5-6-13(16)9-12/h3,7-8,11-13,16H,1,4-6,9-10H2,2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEDGIJPQYZVVLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2CC3CCC2C3)CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-2-(3,4-dimethylphenoxy)acetamide](/img/structure/B4428073.png)

![ethyl (8-isobutyl-1,7-dimethyl-2,4-dioxo-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl)acetate](/img/structure/B4428085.png)
![8-(2-methoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4428094.png)
![N'-ethyl-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B4428098.png)
![6-butyl-3-(4-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4428111.png)


![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(3-cyano-2-pyridinyl)thio]acetamide](/img/structure/B4428138.png)
![N-[5-(butylthio)-1,3,4-thiadiazol-2-yl]-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B4428154.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[(2-methyl-2-propen-1-yl)oxy]benzamide](/img/structure/B4428158.png)
![1-[4-(acetylamino)phenyl]-5-oxo-N-3-pyridinyl-3-pyrrolidinecarboxamide](/img/structure/B4428161.png)